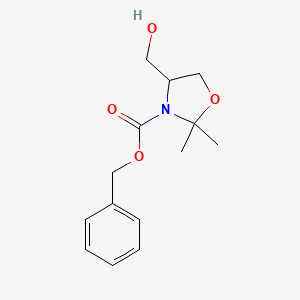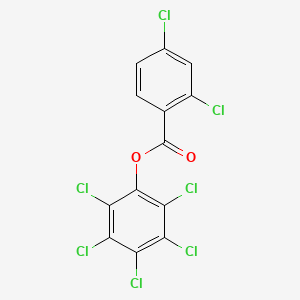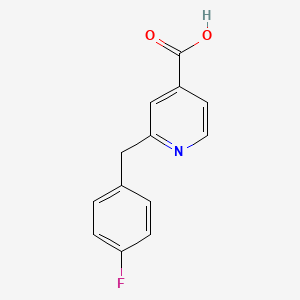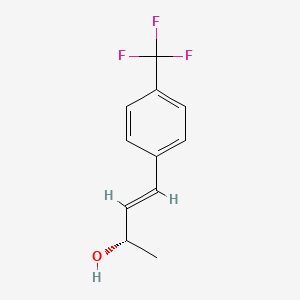![molecular formula C17H18FNO3 B12079831 Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Contains a fluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H18FNO3 |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3 |
InChI Key |
BCLVRNIZANVPBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)




![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)


![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
